molecular formula C11H15N5O5 B12371165 1-Methylguanosine-d3

1-Methylguanosine-d3

Cat. No.: B12371165
M. Wt: 300.29 g/mol
InChI Key: UTAIYTHAJQNQDW-MKKTUXCSSA-N
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Description

1-Methylguanosine-d3 is a deuterium-labeled derivative of 1-Methylguanosine. This compound is a methylated nucleoside that originates from RNA degradation. It is often used as a tumor marker in scientific research . The deuterium labeling makes it particularly useful in various analytical and pharmacokinetic studies.

Preparation Methods

The synthesis of 1-Methylguanosine-d3 involves the incorporation of deuterium atoms into the 1-Methylguanosine molecule. This process typically requires specialized conditions to ensure the correct placement of deuterium. The industrial production methods for this compound are not widely documented, but it generally involves the use of stable isotope labeling techniques .

Chemical Reactions Analysis

1-Methylguanosine-d3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methylguanosine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylguanosine-d3 involves its incorporation into RNA molecules. This incorporation can affect the stability and function of RNA, leading to various biological effects. The molecular targets and pathways involved include RNA methylation enzymes and RNA degradation pathways .

Comparison with Similar Compounds

1-Methylguanosine-d3 is unique due to its deuterium labeling, which distinguishes it from other methylated nucleosides. Similar compounds include:

Conclusion

This compound is a valuable compound in scientific research, offering unique advantages due to its deuterium labeling. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

300.29 g/mol

IUPAC Name

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3

InChI Key

UTAIYTHAJQNQDW-MKKTUXCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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